1-(Trans-4-propylcyclohexyl)-4-iodobenzene
Overview
Description
1-(Trans-4-propylcyclohexyl)-4-iodobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with an iodine atom and a trans-4-propylcyclohexyl group
Preparation Methods
The synthesis of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene typically involves several steps. One common method starts with the preparation of 4-(trans-4-propylcyclohexyl)benzene, which is then subjected to iodination. The iodination process can be carried out using iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions to ensure the selective introduction of the iodine atom at the desired position .
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Trans-4-propylcyclohexyl)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes or cycloalkanes.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with phenylboronic acid would yield a biphenyl derivative.
Scientific Research Applications
1-(Trans-4-propylcyclohexyl)-4-iodobenzene has several scientific research applications:
Materials Science: It is used in the development of liquid crystal materials for display technologies.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of molecular interactions and binding affinities.
Mechanism of Action
The mechanism of action of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene depends on its application. In liquid crystal displays, the compound’s molecular structure allows it to align in specific orientations under an electric field, contributing to the display’s optical properties. In organic synthesis, its reactivity is governed by the electronic effects of the iodine atom and the steric effects of the cyclohexyl group .
Comparison with Similar Compounds
Similar compounds to 1-(Trans-4-propylcyclohexyl)-4-iodobenzene include:
1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene: This compound has an ethoxy group instead of an iodine atom, which affects its reactivity and applications.
1-Bromo-4-(trans-4-propylcyclohexyl)benzene: The bromine atom in this compound can be used in similar substitution and coupling reactions but may offer different reactivity and selectivity compared to iodine.
1-(Trans-4-propylcyclohexyl)-4-fluorobenzene: The fluorine atom provides different electronic properties, making this compound useful in different contexts, such as pharmaceuticals.
The uniqueness of this compound lies in the specific combination of its substituents, which confer distinct reactivity and physical properties, making it suitable for specialized applications in materials science and organic synthesis.
Properties
IUPAC Name |
1-iodo-4-(4-propylcyclohexyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21I/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYHVVBZXPJPKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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